Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt is an organosulfur compound with the molecular formula C20H17N4O5S.Li. This compound is characterized by its azo groups and sulfonic acid moiety, making it a versatile chemical in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt typically involves the diazotization of 4-hydroxy-3-methylphenylamine followed by coupling with 3-methoxyphenylamine. The resulting azo compound is then sulfonated using sulfuric acid to introduce the sulfonic acid group. Finally, the compound is neutralized with lithium hydroxide to form the monolithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and alcohols can react under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular pathways and biochemical processes. The sulfonic acid moiety enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 3-((4-((4-hydroxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)-, monosodium salt
- Benzenesulfonic acid, 3-((4-amino-3-methylphenyl)azo)-, sodium salt
- Benzenesulfonic acid, 4-hydroxy-3-methyl-, potassium salt (1:1)
Uniqueness
Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt is unique due to its specific combination of azo groups and sulfonic acid moiety, which imparts distinct chemical and physical properties. Its lithium salt form enhances its solubility and stability, making it suitable for various applications .
Properties
CAS No. |
51988-24-0 |
---|---|
Molecular Formula |
C20H17LiN4O5S |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
lithium;3-[[4-[(4-hydroxy-3-methylphenyl)diazenyl]-3-methoxyphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H18N4O5S.Li/c1-13-10-15(7-9-19(13)25)23-24-18-8-6-16(12-20(18)29-2)22-21-14-4-3-5-17(11-14)30(26,27)28;/h3-12,25H,1-2H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
GRIZQMWEBPFUCN-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.